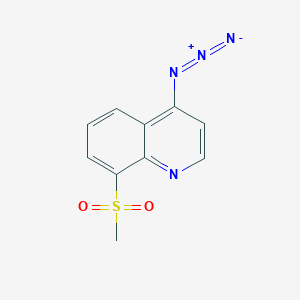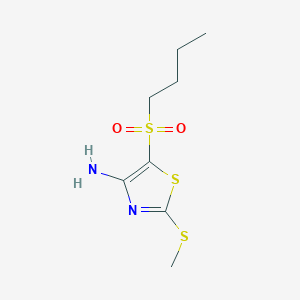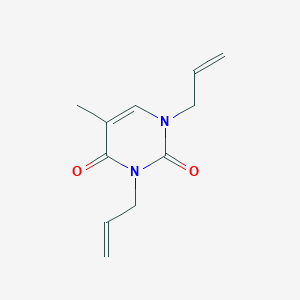
N(1),N(3)-Diallylthymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(1),N(3)-Diallylthymine (DAT) is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. DAT belongs to the family of thymine derivatives and is known for its ability to modulate DNA structure and function.
Mécanisme D'action
N(1),N(3)-Diallylthymine exerts its effects through its interaction with DNA. N(1),N(3)-Diallylthymine can intercalate into the DNA helix, causing changes in DNA structure and function. Additionally, N(1),N(3)-Diallylthymine can form covalent bonds with DNA, leading to DNA damage and ultimately cell death.
Effets Biochimiques Et Physiologiques
N(1),N(3)-Diallylthymine has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N(1),N(3)-Diallylthymine has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N(1),N(3)-Diallylthymine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N(1),N(3)-Diallylthymine is its ease of synthesis and relatively low cost. Additionally, N(1),N(3)-Diallylthymine is stable under a wide range of conditions, making it an attractive compound for use in lab experiments. However, one of the limitations of N(1),N(3)-Diallylthymine is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on N(1),N(3)-Diallylthymine. One area of research is in the development of more effective delivery methods for N(1),N(3)-Diallylthymine, such as nanocarriers or liposomes. Additionally, further research is needed to fully understand the mechanisms underlying the anti-cancer and anti-inflammatory effects of N(1),N(3)-Diallylthymine. Finally, there is potential for N(1),N(3)-Diallylthymine to be used in combination with other compounds or therapies to enhance its effects.
Conclusion:
In conclusion, N(1),N(3)-Diallylthymine is a promising compound for scientific research with potential applications in cancer treatment, gene therapy, and the treatment of inflammatory and neurodegenerative diseases. Its ease of synthesis, stability, and low cost make it an attractive compound for use in lab experiments. Further research is needed to fully understand the mechanisms underlying its effects and to develop more effective delivery methods.
Méthodes De Synthèse
The synthesis of N(1),N(3)-Diallylthymine involves the reaction of thymine with diallylamine in the presence of a catalyst. The reaction yields N(1),N(3)-Diallylthymine as a white crystalline powder with a purity of over 95%. The synthesis method is relatively simple and cost-effective, making N(1),N(3)-Diallylthymine an attractive compound for scientific research.
Applications De Recherche Scientifique
N(1),N(3)-Diallylthymine has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. N(1),N(3)-Diallylthymine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N(1),N(3)-Diallylthymine has been studied for its potential use in gene therapy, as it can effectively deliver therapeutic genes to target cells.
Propriétés
Numéro CAS |
114066-89-6 |
|---|---|
Nom du produit |
N(1),N(3)-Diallylthymine |
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
5-methyl-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O2/c1-4-6-12-8-9(3)10(14)13(7-5-2)11(12)15/h4-5,8H,1-2,6-7H2,3H3 |
Clé InChI |
LPHRAHGTESHZNN-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)N(C1=O)CC=C)CC=C |
SMILES canonique |
CC1=CN(C(=O)N(C1=O)CC=C)CC=C |
Autres numéros CAS |
114066-89-6 |
Synonymes |
N(1),N(3)-diallylthymine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



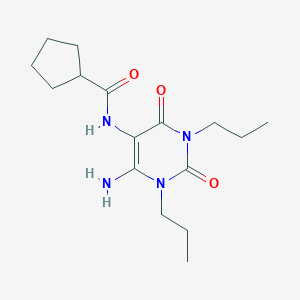



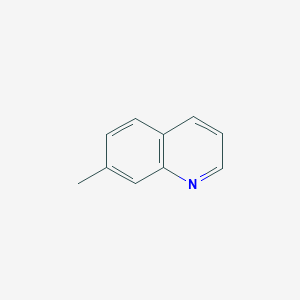
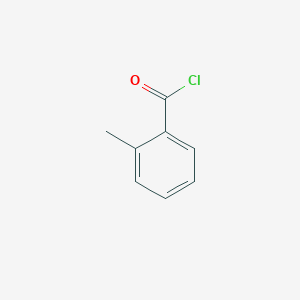

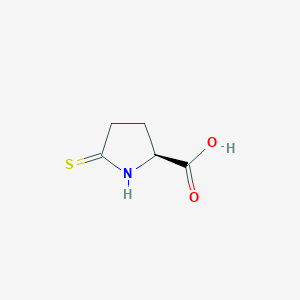
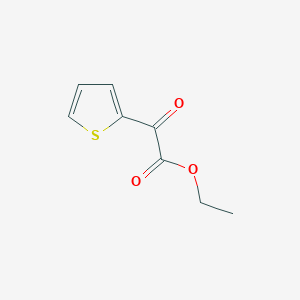
![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)
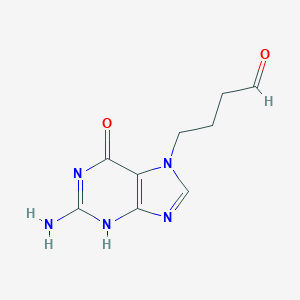
![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)
